8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Overview
Description
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is closely related to 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), a compound known for its fluorescent properties and applications in sensing and imaging technologies. HPTS serves as a colorimetric and fluorescent probe for the detection of specific ions in aqueous solutions, highlighting its utility in analytical chemistry and environmental sensing.
Synthesis Analysis
The synthesis of compounds related to this compound involves multi-step organic reactions, starting from pyrene derivatives. While specific details on the acetoxypyrene synthesis are not directly available, similar compounds like HPTS are synthesized through sulfonation and subsequent reactions that introduce functional groups (Bhosale et al., 2017; Kumar et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of sulfonic acid groups attached to the pyrene ring, which significantly increase its solubility in water and affect its electronic properties. The acetoxyl group likely influences its reactivity and fluorescent properties, making it a subject of interest for molecular structure analysis.
Chemical Reactions and Properties
This compound participates in chemical reactions typical of sulfonated aromatics, including substitution and addition reactions that can alter its fluorescent properties. The presence of sulfonic acid groups makes it a versatile reagent in the development of fluorescent sensors and markers (Pino et al., 2003; Andrews et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as solubility, fluorescence, and pH sensitivity, are influenced by its molecular structure. HPTS-related compounds are known for their high solubility in water and distinctive fluorescence, which can be modulated by pH changes, indicating similar behavior for acetoxypyrene derivatives (Cox et al., 2009; Thomaz et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards ions and molecules, are central to the application of HPTS and its derivatives in sensing technologies. The sulfonate and acetoxyl groups present in these compounds enable selective interactions with specific analytes, leading to changes in their fluorescence properties, which can be used for detection and quantification purposes (Biswas et al., 2004; Abeydeera et al., 2018).
- Bhosale et al., 2017, on the use of HPTS as a fluorescent probe (Bhosale et al., 2017)
- Kumar et al., 2018, on the development of highly fluorescent coatings using HPTS (Kumar et al., 2018)
- Pino et al., 2003, and Andrews et al., 2010, for chemical reactions and optical behavior studies (Pino et al., 2003); (Andrews et al., 2010)
- Cox et al., 2009, and Thomaz et al., 2020, for investigations into the physical and chemical properties of HPTS-related compounds (Cox et al., 2009); (Thomaz et al., 2020)
Scientific Research Applications
Sensor for Amino Acids :
- R. Bhosale et al. (2017) developed a sensor using a variant of the compound (8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, HPTS) for detecting arginine and lysine in aqueous solutions. This sensor is colorimetric and fluorescent, offering reversible detection with limits of detection at 1.941 × 10−6 M for arginine and 3.106 × 10−6 M for lysine (Bhosale et al., 2017).
Fluorescent Coatings :
- R. Kumar et al. (2018) used HPTS to develop highly fluorescent waterborne polyurethane coatings with pH-sensing properties. These coatings exhibit high fluorescence and are environmentally friendly, useful for smart coatings and textiles (Kumar et al., 2018).
Photoacidity Studies :
- D. B. Spry and M. Fayer (2008) investigated the excited-state proton transfer dynamics of a series of pyrene photoacids, including a cationic variant of the compound (8-aminopyrene-1,3,6-trisulfonic acid trisodium salt, APTS), revealing unique dynamics in water (Spry & Fayer, 2008).
Proton Transfer Dynamics :
- Joseph E. Thomaz et al. (2020) explored proton transfer dynamics in an aprotic solvent using HPTS, providing insights into the different states and kinetics of proton transfer in these systems (Thomaz et al., 2020).
Monitoring Polymerization Processes :
- Y. Yılmaz et al. (2009) used a similar compound (pyranine, 8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt) to monitor the free-radical polymerization of acrylamide, showcasing its utility in real-time monitoring of polymerization processes (Yılmaz et al., 2009).
Glucose Sensing :
- Soya Gamsey et al. (2006) studied the interaction between the dye variant of the compound (pyranine) and boronic acid-substituted benzyl viologens, providing insights into glucose sensing mechanisms (Gamsey et al., 2006).
Electrofluorochromic Performance :
- Wenmei Gao et al. (2015) synthesized a novel composite of HPTS and graphene oxide, demonstrating its application in electrofluorochromic devices (Gao et al., 2015).
Saccharide Sensing :
- A. Schiller et al. (2008) developed a sensor array using HPTS for distinguishing among various sugars and nucleotides in solution (Schiller et al., 2008).
pH Sensing :
- V. Moradi et al. (2019) described a fluorescence-based pH sensor using a microfluidic chip and HPTS, effective across a wide range of pH values (Moradi et al., 2019).
Oligosaccharide Analysis by CE-MS :
- J. Krenkova et al. (2020) developed multi-cationic aminopyrene-based labeling tags for oligosaccharide analysis, starting from a compound related to HPTS (Krenkova et al., 2020).
Mechanism of Action
Target of Action
The primary target of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt, is intracellular, nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.
Mode of Action
This compound is a membrane-permeable, nonfluorescent reagent . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases . This enzymatic action transforms the compound into an impermeable, fluorescent form of the molecule .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the esterase-catalyzed hydrolysis of esters . The cleavage of the acetic group by esterases results in the formation of a fluorescent molecule, indicating the activity of these enzymes within the cell .
Pharmacokinetics
Its high water solubility suggests that it may be readily absorbed and distributed within the body. Its transformation into a fluorescent molecule upon interaction with esterases indicates metabolic activity .
Result of Action
The primary result of the action of this compound is the production of a fluorescent molecule within the cell . This fluorescence can be used to indicate the presence and activity of esterases, providing valuable information about cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH of the environment . Furthermore, its stability and efficacy may be influenced by storage conditions, such as temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
The compound is a substrate for fluorometric assay of esterases . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases . This cleavage forms the impermeable, fluorescent form of the molecule .
Cellular Effects
The 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt enters the cell cytoplasm and interacts with intracellular, nonspecific esterases . The interaction results in the formation of an impermeable, fluorescent form of the molecule .
Molecular Mechanism
The molecular mechanism of action of this compound involves the cleavage of its acetic group by intracellular, nonspecific esterases . This cleavage results in the formation of an impermeable, fluorescent form of the molecule .
properties
IUPAC Name |
trisodium;8-acetyloxypyrene-1,3,6-trisulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTVIHOBLSYNA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Na3O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552817 | |
Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115787-83-2 | |
Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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